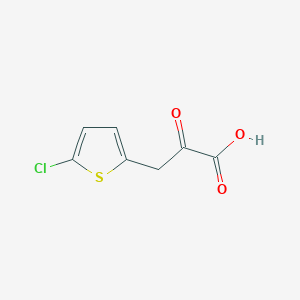
4-Formyl-2-methoxyphenyl 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Formyl-2-methoxyphenyl 2-fluorobenzoate” is a chemical compound with the CAS Number: 380193-74-8 . It has a molecular weight of 274.25 and its IUPAC name is 4-formyl-2-methoxyphenyl 2-fluorobenzoate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-Formyl-2-methoxyphenyl 2-fluorobenzoate” is 1S/C15H11FO4/c1-19-14-8-10 (9-17)6-7-13 (14)20-15 (18)11-4-2-3-5-12 (11)16/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“4-Formyl-2-methoxyphenyl 2-fluorobenzoate” is a powder that is stored at room temperature . Its molecular weight is 274.24 . Further physical and chemical properties such as boiling point, density, and others are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Fluorogenic Aldehyde for Aldol Reactions Monitoring
A novel fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been developed, proving useful for monitoring the progress of aldol reactions through fluorescence increase. This compound, connected to a 6-methoxy-2-naphthyl group through a 1,2,3-triazole moiety, shows significant fluorescence upon reaction, enabling the screening of aldol catalysts and evaluation of reaction conditions (Guo & Tanaka, 2009).
Psoromic Acid Synthesis
Research on depsidone synthesis highlights the selective functionalization of synthetic methyl 3,8-dimethoxy-1,4,9-trimethyl-11-oxo-11H-dibbnzo[b,e][1,4]dioxepin-6-carboxylate, demonstrating the utility of isopropyl ethers as phenol protective groups in the synthesis of complex organic molecules (Sala & Sargent, 1979).
Ferroelectric Nematic Phase Investigation
A study on the synthesis and characterization of liquid crystals, including 4-[(4-nitrophenoxy)carbonyl]phenyl 2-alkoxy-4-methoxybenzoates, aimed to explore the effects of a lateral alkyloxy chain on the formation and stability of the ferroelectric nematic phase. The findings indicate the influence of fluorine substituents on phase transitions, contributing to a better understanding of liquid crystal behavior (Cruickshank et al., 2022).
Photophysical Properties of Fluorophores
Research on a new series of fluorophores, including 5-methoxy-2-(2-, 3- or 4-pyridyl)thiazoles, reveals the impact of fluorophores' structure on their photophysical properties, such as fluorescence in polar solvents and pH-sensitive behavior. This insight is crucial for developing advanced materials with specific optical properties (Zheng et al., 2006).
UV-visible Spectral Shifts in Fluorinated Liquid Crystals
A study focused on the photoresponsive behavior of fluorinated liquid crystals provides valuable information on enhancing the UV stability of molecules. This research is instrumental in the development of materials for optical and electronic applications (Praveen & Ojha, 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Eigenschaften
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-19-14-8-10(9-17)6-7-13(14)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBAXJZIROZNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2661580.png)
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661581.png)
![ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B2661583.png)

![N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2661587.png)

![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2661589.png)






![Tert-butyl 3-[(4-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2661597.png)